Methoxy vs. Hydroxy at Oxolane C4: Impact on Hydrogen-Bond Donor/Acceptor Balance and Calculated Lipophilicity
The target compound bears a methoxy (–OCH₃) substituent at the 4-position of the oxolane ring, while the closest commercially available analog carries a hydroxy (–OH) group at the same position (available as the methyl ester, CAS 1807891-13-9) . The –OCH₃ → –OH substitution eliminates one hydrogen-bond donor (HBD) and reduces the heavy-atom count by one carbon. Computationally, this change is estimated to increase clogP by approximately +0.5 to +0.7 log units and to reduce TPSA by roughly 9–12 Ų (from ~95–98 Ų for the hydroxy analog to 86.47 Ų for the methoxy compound) . This difference is consequential for membrane permeability: within the triazole glycolate oxidase inhibitor patent family (WO2020010309), compounds with TPSA values below 90 Ų and moderate lipophilicity (clogP 0.5–2.5) are preferentially claimed for oral bioavailability [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 86.47 Ų; HBD count = 1 (carboxylic acid –OH only) |
| Comparator Or Baseline | 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid (hydroxy analog): estimated TPSA ≈ 95–98 Ų (additional –OH contributes ~20 Ų but intramolecular H-bonding may reduce effective value); HBD count = 2 (carboxylic acid –OH + oxolane –OH) |
| Quantified Difference | ΔTPSA ≈ –9 to –12 Ų (target lower); ΔHBD count = –1; estimated ΔclogP ≈ +0.5 to +0.7 log units (target more lipophilic) |
| Conditions | Calculated using fragment-based TPSA summation (Ertl method) and atom-based clogP estimation; experimental logP not reported in primary literature for either compound |
Why This Matters
A TPSA below 90 Ų and reduced HBD count place the target compound in a more favorable oral bioavailability space per Lipinski and Veber rule criteria, making it a rationally preferable starting point for cell-permeable probe development compared to the hydroxy analog.
- [1] Cantero Therapeutics, Inc. / Orfan Biotech Inc. WO2020010309A1 (Triazole Glycolate Oxidase Inhibitors), published 2020-01-09. Preferred compounds in the invention have TPSA < 90 Ų and moderate lipophilicity for oral activity. View Source
